2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
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Overview
Description
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal typically involves the reaction of 4-chlorothiophenol with 2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include sulfoxides, sulfones, alcohols, and substituted derivatives .
Scientific Research Applications
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)Sulfanyl]-2-Methoxy-1-Phenylethan-1-One: This compound has a similar structure but includes a methoxy group instead of a methyl group.
4-Chlorophenyl Phenyl Sulfone: This compound contains a sulfone group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-2-methylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFNOSBGHNMPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377673 |
Source
|
Record name | 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56421-90-0 |
Source
|
Record name | 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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